![molecular formula C9H10O B570216 Allyl Phenyl Ether-d5 CAS No. 1373735-60-4](/img/structure/B570216.png)
Allyl Phenyl Ether-d5
Overview
Description
Allyl Phenyl Ether is a chemical compound with the molecular formula C9H10O . It is used in various applications including laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of Allyl Phenyl Ether has been studied extensively. One method involves the Claisen rearrangement of allyl phenyl ether to 6- (prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This reaction can be presented as consisting of 10 main steps separated by fold and cusp catastrophes .Molecular Structure Analysis
The molecular structure of Allyl Phenyl Ether consists of an oxygen atom bonded to two alkyl or aryl groups . The Claisen rearrangement of allyl phenyl ether has been studied using Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Chemical Reactions Analysis
The Claisen rearrangement is a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This reaction is specific to ally aryl ethers and allyl vinyl ethers . Heating an allyl aryl ether to 250 oC causes an intramolecular rearrangement to produce an o-allylphenol .Physical And Chemical Properties Analysis
Allyl Phenyl Ether has a molecular formula of C9H10O, an average mass of 134.175 Da, and a monoisotopic mass of 134.073166 Da .Scientific Research Applications
Mechanistic Studies in Organic Synthesis
The deuterated form of Allyl Phenyl Ether, Allyl Phenyl Ether-d5, can be used in mechanistic studies to understand the Claisen rearrangement process. Deuteration helps in tracing reaction pathways and understanding kinetic isotope effects, which are crucial for developing synthetic methodologies .
Isotope Labeling for NMR Spectroscopy
Allyl Phenyl Ether-d5 can serve as an isotope-labeled compound for NMR spectroscopy, providing insights into molecular structures and dynamics due to the distinct resonance of deuterium .
Mechanism of Action
Target of Action
Allyl Phenyl Ether-d5 primarily targets the carbon-oxygen bond in the ether group and the carbon-carbon bond between the allyl group and the phenol ring . The compound’s action is focused on these bonds, leading to significant changes in their structure and connectivity.
Mode of Action
The mode of action of Allyl Phenyl Ether-d5 involves a series of steps known as the Claisen rearrangement . This process begins with the breaking of the carbon-oxygen bond, which can occur through a heterolytic cleavage . Following this, a new carbon-carbon bond is formed between the allyl group and the phenol ring . This bond formation occurs after the transition state in the reaction .
Biochemical Pathways
The Claisen rearrangement of Allyl Phenyl Ether-d5 affects the electron localization function (ELF) . This rearrangement can be presented as consisting of 10 main steps separated by fold and cusp catastrophes . The reaction leads to the formation of two localized C-C bonds in the phenyl ring, indicating the process of dearomatisation .
Result of Action
The result of the action of Allyl Phenyl Ether-d5 is the formation of a new compound, 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This compound is formed through the breaking of the C-O bond and the formation of a new C-C bond, along with the migration of a double C-C bond, the formation of a double C-O bond, and the dearomatisation of an aromatic ring .
Action Environment
The action of Allyl Phenyl Ether-d5 is influenced by environmental factors such as temperature. For instance, heating an allyl aryl ether to 250°C causes an intramolecular rearrangement to produce an o-allylphenol . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is used.
Safety and Hazards
Future Directions
The Claisen rearrangement of allyl phenyl ether is a powerful synthetic tool in organic synthesis . Future research could focus on exploring the potential of this reaction in the synthesis of other complex organic compounds. Additionally, the use of microreactor technology could be explored for the Claisen rearrangement .
properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSICDHOUBKJKP-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC=C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl Phenyl Ether-d5 |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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